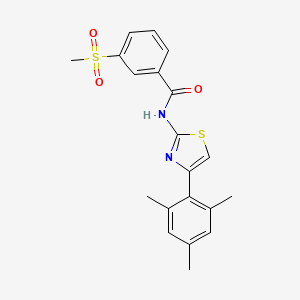

N-(4-mesitylthiazol-2-yl)-3-(methylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-Mesitylthiazol-2-yl)-3-(methylsulfonyl)benzamide” is a chemical compound with the molecular formula C19H18N2OS . It is provided by several manufacturers and suppliers .

Physical And Chemical Properties Analysis

The molecular weight of “N-(4-Mesitylthiazol-2-yl)-3-(methylsulfonyl)benzamide” is 322.42 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., were not available in the sources I found.Aplicaciones Científicas De Investigación

Cardiac Electrophysiological Activity

The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, related to N-(4-mesitylthiazol-2-yl)-3-(methylsulfonyl)benzamide, show potential as selective class III agents for cardiac arrhythmias. These compounds demonstrate potency in in vitro assays and in vivo models of reentrant arrhythmias, comparable to clinically trialed agents (Morgan et al., 1990).

Antimalarial and Antiviral Applications

A study on the reactivity investigation of N-(phenylsulfonyl)acetamide derivatives, including structures similar to N-(4-mesitylthiazol-2-yl)-3-(methylsulfonyl)benzamide, explored their potential as antimalarial agents. These compounds were evaluated for their in vitro antimalarial activity and ADMET properties, showing promising results against Plasmodium species and SARS-CoV-2, highlighting their potential utility in treating malaria and COVID-19 (Fahim & Ismael, 2021).

Anticancer Activity

Synthesis of pro-apoptotic indapamide derivatives, which share a structural resemblance with N-(4-mesitylthiazol-2-yl)-3-(methylsulfonyl)benzamide, has shown significant proapoptotic activity on melanoma cell lines. These findings indicate their potential as anticancer agents, especially against melanoma cancer cells, by inhibiting human carbonic anhydrase isoforms (Yılmaz et al., 2015).

Antimicrobial and Antitubercular Agents

Novel sulfonyl derivatives, including 3-(substituted benzylsulfonyl)-5-(4-isopropylthiazol-2-yl)-4-phenyl-4H-1,2,4-triazoles, have been synthesized and characterized for their antimicrobial and antitubercular activities. These compounds exhibited moderate to significant activity against bacterial and fungal strains, as well as against Mycobacterium tuberculosis, demonstrating their potential as antimicrobial and antitubercular agents (Kumar et al., 2013).

Supramolecular Gelators

A study on N-(thiazol-2-yl)benzamide derivatives, closely related to the target compound, explored their role as supramolecular gelators. The research aimed to understand the impact of methyl functionality and multiple non-covalent interactions on gelation behavior, providing insights into the design of new materials for various applications (Yadav & Ballabh, 2020).

Propiedades

IUPAC Name |

3-methylsulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-12-8-13(2)18(14(3)9-12)17-11-26-20(21-17)22-19(23)15-6-5-7-16(10-15)27(4,24)25/h5-11H,1-4H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSJFHQEBMBJBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-mesitylthiazol-2-yl)-3-(methylsulfonyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2872768.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2872769.png)

![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2872771.png)

![Nicotinic acid-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine (1:1)](/img/structure/B2872774.png)

![N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2872776.png)

![5-(Cyclobutylmethyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2872779.png)